1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
This compound is a urea derivative featuring a cyclopentyl group and a pyrazole ring substituted with cyclopropyl and pyrazin-2-yl moieties, connected via an ethyl linker. Urea moieties are known for their hydrogen-bonding capacity, which can influence target binding and solubility .
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(22-14-3-1-2-4-14)21-9-10-24-17(13-5-6-13)11-15(23-24)16-12-19-7-8-20-16/h7-8,11-14H,1-6,9-10H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOVZDKFDLXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea” is the Respiratory Syncytial Virus (RSV) . RSV is a negative-sense, single-stranded RNA paramyxovirus that is the leading cause of acute lower respiratory tract infections (ALRI) and affects patients of all ages.
Mode of Action
Result of Action
The compound’s action results in the inhibition of RSV activities, thereby treating RSV infection. This can potentially alleviate the symptoms of ALRI caused by RSV, including bronchiolitis or pneumonia, especially in high-risk groups such as premature infants, infants with lung or cardiac disease, the elderly, adults with chronic heart and/or lung disease, stem cell transplant patients, and the immunosuppressed.
Biological Activity
1-Cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Respiratory Syncytial Virus (RSV). This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
- Molecular Formula : C18H24N6O
- Molecular Weight : 340.431 g/mol
- Purity : Typically around 95%.
The primary target of this compound is the Respiratory Syncytial Virus (RSV). The compound acts by inhibiting the viral activities, which can lead to a reduction in RSV infection severity and associated symptoms. The specific interactions at the molecular level involve binding to viral proteins, thereby disrupting the viral life cycle.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties against RSV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication, which is crucial for developing therapeutic agents against respiratory viral infections.
Structure-Activity Relationship (SAR)
The pyrazole scaffold present in the compound is known for its versatility and importance in drug design. It has been linked to various protein kinase inhibitors (PKIs), suggesting that modifications to this scaffold can enhance biological activity. The presence of cyclopentyl and cyclopropyl groups may contribute to the compound's lipophilicity and overall pharmacokinetic profile, facilitating better cellular uptake and bioavailability .
Case Studies
A study published in July 2023 outlined the significance of pyrazole derivatives in medicinal chemistry, highlighting their role in inhibiting protein kinases associated with various diseases, including cancer and viral infections. The findings suggest that compounds like this compound could serve as templates for developing more potent antiviral agents .
Comparative Analysis
| Compound | Target Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Cyclopentyl... | RSV | TBD | Inhibits viral replication |
| Afuresertib | Various PKs | <0.5 | ATP competitive inhibitor |
| Tozasertib | Aurora Kinases | <0.01 | Hinge region interaction |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined through further studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing urea, pyrazole, or related heterocyclic frameworks. Key differences in substituents, linkers, and heterocyclic cores impact pharmacological properties, binding affinity, and physicochemical characteristics.
Table 1: Structural and Functional Comparison
Analysis of Structural Differences and Implications
Heterocyclic Core Variations: Pyrazine vs. Thiadiazole (Target vs. Triazole vs. Pyrazole ( vs. Target): Triazoles are more metabolically stable than pyrazoles due to reduced susceptibility to oxidative degradation. However, pyrazines (in the target) could enhance interactions with aromatic residues in enzyme active sites.
Substituent Effects :
- Trifluoromethyl () : Introduces high lipophilicity and electron-withdrawing effects, improving membrane permeability but possibly reducing solubility.
- Hydroxymethyl () : Increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration.
Linker Modifications :
- Ethyl-Urea (Target) : The urea group enables strong hydrogen bonding, critical for target engagement.
- Acetamide () : The amide linker may confer resistance to hydrolysis compared to urea, affecting metabolic stability.
Pharmacological and Physicochemical Considerations
- Thiadiazole Analogs () : While pharmacologically active, the absence of pyrazine may limit π-π interactions, though the thiadiazole’s electronic properties could compensate.
- Trifluoromethyl Derivatives () : These compounds may exhibit superior pharmacokinetics (e.g., longer half-life) due to trifluoromethyl’s metabolic resistance but could face solubility challenges.
Q & A
What are the optimal synthetic routes for 1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions:
- Key Steps : Cyclopropane introduction via alkylation, pyrazole ring formation via cyclocondensation, and urea linkage via isocyanate intermediates .
- Optimization : Solvent selection (toluene or CHCl₃ for reflux), temperature control (60–100°C), and purification via recrystallization (EtOH-AcOH mixtures) . Advanced methods integrate computational reaction path searches to predict optimal conditions, reducing trial-and-error approaches .
How can advanced spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies urea NH protons (~6.5–7.5 ppm) and pyrazine aromatic signals .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., urea carbonyl interactions) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~410) .
What methodologies are recommended for evaluating biological activity in enzyme inhibition or receptor binding assays?
Answer:
- In Vitro Assays : Measure IC₅₀ via enzyme kinetics (e.g., kinase inhibition assays) .
- Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled competitors) .
- Cell-Based Assays : Cytotoxicity (MTT assay) and selectivity profiling against related targets .
How can structure-activity relationship (SAR) studies elucidate contributions of the cyclopentyl and pyrazine groups?
Answer:
- Analog Synthesis : Replace cyclopentyl with cyclohexyl or pyrazine with pyridine .
- Computational Modeling : Molecular docking predicts binding interactions (e.g., pyrazine’s π-π stacking with kinase active sites) .
- Statistical Analysis : ANOVA identifies substituent effects on bioactivity .
How should researchers address contradictions in biological activity data across studies?
Answer:
- Variable Analysis : Compare assay conditions (pH, cell lines) and compound purity (HPLC ≥95%) .
- Meta-Analysis : Aggregate data from similar urea derivatives to identify activity trends .
- Orthogonal Assays : Confirm results using SPR (binding kinetics) and ITC (thermodynamics) .
What computational and experimental approaches elucidate the mechanism of action?
Answer:
- Molecular Dynamics : Simulate binding modes with targets (e.g., kinase ATP-binding pockets) .
- CRISPR/Cas9 Knockouts : Validate target specificity by deleting putative receptors .
- Proteomics : LC-MS/MS identifies downstream signaling pathways affected .
What strategies mitigate side reactions during pyrazole functionalization?
Answer:
- Protective Groups : Use Boc for pyrazole NH during alkylation .
- Mild Conditions : Low temperatures (0–25°C) and selective catalysts (e.g., Pd/C for hydrogenation) .
- Monitoring : TLC/HPLC tracks reaction progress to minimize byproducts .
How can toxicity profiles be assessed for lead optimization?
Answer:
- In Vitro : Ames test (mutagenicity) and hepatocyte viability assays .
- In Vivo : Acute toxicity in rodents (LD₅₀ determination) .
- PK/PD Modeling : Correlate plasma exposure with efficacy/toxicity thresholds .
What protocols investigate polymorphism and its impact on physicochemical properties?
Answer:
- XRPD : Screen for polymorphs via solvent crystallization (e.g., ethanol vs. acetonitrile) .
- DSC/TGA : Analyze thermal stability and melting points .
- Dissolution Testing : Compare solubility and bioavailability of polymorphs .
How should forced degradation studies evaluate compound stability?
Answer:
- Conditions : Expose to 40–80°C (heat), UV light (photolysis), and pH 1–13 .
- Analytics : HPLC-MS identifies degradation products (e.g., urea hydrolysis to amines) .
- QbD Principles : Define stability-indicating parameters for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
